molecular formula C18H39O3P B1596545 Diethyl 1-Tetradecylphosphonate CAS No. 5191-09-3

Diethyl 1-Tetradecylphosphonate

Cat. No.: B1596545
CAS No.: 5191-09-3
M. Wt: 334.5 g/mol
InChI Key: CPWIYYOBPHXJIA-UHFFFAOYSA-N
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Description

Diethyl 1-Tetradecylphosphonate is a chemical compound with the molecular formula C18H39O3P . It is a clear, colorless liquid .


Synthesis Analysis

The synthesis of this compound involves heating a mixture of diethyl phosphite and silver fluoride to 149°C. The initiator di-tert-butyl peroxide and 1-tetradecene are then slowly added to the system. The reaction is continued at 149°C for 5 hours. The reaction progress is monitored by gas chromatography analysis, and the end point of the reaction is determined by the disappearance of the chromatographic peak of the raw material 1-tetradecene, and the complete conversion to the chromatographic peak of the target product 1-tetradecylphosphonate diethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCCCCCCCCCCCCCP(=O)(OCC)OCC . This indicates that the molecule consists of a long carbon chain attached to a phosphonate group.


Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid . It has a melting point of 8°C and a boiling point of 199-201°C at 3mmHg . The refractive index is 1.4425-1.4465 at 20°C .

Scientific Research Applications

Flame Retardant Properties

Diethyl 1-Tetradecylphosphonate has been studied for its potential in flame retardant applications. One study explored the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), to understand their effectiveness in enhancing flame retardant properties. The research involved preparing these compounds, engrafting them on cotton fabric, and studying their thermal degradation mechanism using various analytical techniques (Nguyen et al., 2014).

Corrosion Inhibition

Another significant area of application for diethyl phosphonate derivatives is as corrosion inhibitors. A study investigated the inhibition effect of three α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid. The research highlighted that these compounds act as mixed-type inhibitors and are effective in minimizing corrosion, as shown through various experimental and theoretical methods (Gupta et al., 2017).

Safety and Hazards

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diethyl 1-Tetradecylphosphonate plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the phosphorylation process, which is critical for regulating protein function and signaling pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation state of proteins, leading to changes in signal transduction pathways. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit enzymes involved in metabolic pathways by forming stable covalent bonds with their active sites. This interaction can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes. For example, this compound can inhibit enzymes involved in the synthesis of phospholipids, leading to changes in cellular lipid composition and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and accumulate in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in modulating cellular processes and interactions with biomolecules .

Properties

IUPAC Name

1-diethoxyphosphoryltetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWIYYOBPHXJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348698
Record name Diethyl 1-Tetradecylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5191-09-3
Record name Diethyl 1-Tetradecylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (590 mmol) of triethyl phosphite and 164 g (590 mmol) of 1-bromotetradecane are heated on a column connected to a descending condenser. Bromoethane distills out at a bath temperature of 170° C.; the mixture is then distilled under high vacuum, resulting in the product of boiling point 145° C./0.03 mmHg which is pure by 1H NMR.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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